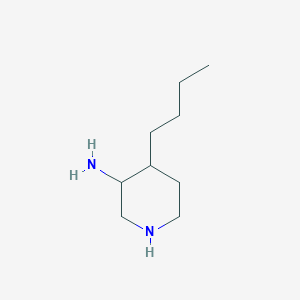

4-Butylpiperidin-3-amine

Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, represents one of the most significant structural motifs in synthetic organic chemistry. nih.gov This scaffold is a key feature in a vast number of natural products, particularly alkaloids, and is a privileged structure in medicinal chemistry. taylorfrancis.com The prevalence of the piperidine moiety in pharmaceuticals is extensive, with piperidine-containing compounds found in more than twenty different classes of drugs. nih.gov Over a recent five-year period, more than 7,000 scientific papers related to piperidine were published, underscoring its enduring importance in the field. nih.gov

The utility of the piperidine scaffold stems from its conformational flexibility and its ability to be functionalized at various positions, allowing for the creation of diverse and complex molecular architectures. acs.org The synthesis of functionalized piperidine structures is a central goal in organic chemistry, often requiring stereoselective methods to control the spatial arrangement of substituents. acs.org Researchers continuously develop novel synthetic routes, including multicomponent reactions (MCRs), metal-catalyzed cyclizations, and electrophilic cyclizations, to efficiently construct these valuable frameworks. nih.govtaylorfrancis.com The development of methods for creating substituted piperidines, such as 2,4-disubstituted systems, provides powerful scaffolds for drug discovery by offering multiple points for chemical modification. acs.org The ability to access enantiomerically pure substituted piperidines from simple starting materials, like amino acids, further enhances their value as building blocks for complex target molecules. niscpr.res.inresearchgate.net

Academic Research Context of 4-Butylpiperidin-3-amine and Related Heterocyclic Amine Derivatives

Heterocyclic amines, a broad class of compounds that includes substituted piperidinamines, are a subject of extensive academic research due to their diverse chemical properties and biological relevance. nih.govresearchgate.netnih.gov These compounds are investigated for a wide range of applications, from their role as corrosion inhibitors to their potential as scaffolds for new therapeutic agents. researchgate.netresearchgate.net The specific arrangement of substituents on the heterocyclic ring can dramatically influence the compound's properties and reactivity. researchgate.net

Within this context, this compound is a specific example of a substituted piperidine that garners interest in chemical research. Its structure features a butyl group at the 4-position and an amine group at the 3-position of the piperidine ring.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1780802-34-7 | chemsrc.combldpharm.com |

| Molecular Formula | C9H20N2 | chemsrc.combldpharm.com |

| Molecular Weight | 156.27 g/mol | chemsrc.combldpharm.com |

| SMILES Code | NC1CNCCC1CCCC | bldpharm.com |

The synthesis of 3-amino substituted piperidines is a key area of academic focus. niscpr.res.in Research has demonstrated facile methods for producing enantiomerically pure 3-(N-Boc amino) piperidine derivatives from L-glutamic acid. niscpr.res.inresearchgate.net This multi-step process involves esterification, N-Boc protection, reduction of a diester to a diol, and subsequent tosylation and cyclization with various amines to form the piperidine ring. niscpr.res.inresearchgate.net For instance, the reaction of the corresponding ditosylate with n-butylamine yields (S)-tert-Butyl (1-butylpiperidin-3-yl)carbamate, a derivative closely related to this compound. niscpr.res.in Such synthetic strategies are valuable as they provide access to complex chiral amines from readily available starting materials, opening avenues for further derivatization and study. niscpr.res.inresearchgate.net The exploration of such heterocyclic amine derivatives is a continuous effort in the design of novel compounds for various scientific applications. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-tert-Butyl (1-butylpiperidin-3-yl)carbamate |

| n-butylamine |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

4-butylpiperidin-3-amine |

InChI |

InChI=1S/C9H20N2/c1-2-3-4-8-5-6-11-7-9(8)10/h8-9,11H,2-7,10H2,1H3 |

InChI Key |

AQLAUAKVYASFGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCNCC1N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Butylpiperidin 3 Amine and Analogous Piperidinamines

Established and Emerging Synthetic Routes to Substituted Piperidinamines

The construction of the piperidine (B6355638) ring is the critical step in the synthesis of compounds like 4-butylpiperidin-3-amine. Methodologies often rely on forming the six-membered ring through the creation of one or two new bonds in an acyclic precursor. The choice of strategy depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Intramolecular cyclization, where a ring is formed within a single molecule, is a primary approach for piperidine synthesis. nih.gov This strategy involves a substrate that contains both the nitrogen atom and other reactive functional groups necessary for ring closure. nih.gov The key challenge often lies in achieving high stereo- and regioselectivity. nih.gov

Intramolecular cyclization reactions are a fundamental strategy for forming the piperidine ring. In this approach, a single molecule containing all the necessary atoms for the ring undergoes a reaction to form a new carbon-nitrogen or carbon-carbon bond, resulting in the cyclic structure. nih.gov The initiation of the cyclization can be triggered by catalysts, oxidizing or reducing agents, or changes in the reaction environment. nih.gov A significant challenge in these syntheses is controlling the stereochemistry and regioselectivity of the ring closure. nih.gov Numerous methods fall under this category, including metal-catalyzed cyclizations, electrophilic cyclizations, and aza-Michael reactions. nih.gov For instance, a facile synthesis of 3-(N-Boc amino) piperidine derivatives has been described starting from L-glutamic acid, which involves converting a diol intermediate to a ditosylate that then reacts with various amines to form the piperidine ring. researchgate.net

Alkene cyclization provides a powerful means to construct piperidine rings by transforming linear substrates containing one or more alkene functionalities. One notable method is the oxidative amination of non-activated alkenes. For example, a gold(I)-catalyzed reaction has been developed that facilitates the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov This process involves an iodine(III) oxidizing agent to promote the cyclization. nih.gov Another approach involves the intramolecular cyclization of amides bearing alkene groups, which can be initiated by hydride transfer. nih.gov This method is particularly effective for creating piperidines with tertiary amino groups. nih.gov Furthermore, catalytic alkene cyclization reactions, sometimes using scandium(III) triflate as a pre-catalyst, can generate complex, densely substituted piperidine-containing structures like tetrahydroquinolines in a single step with high stereocontrol. rsc.org

Radical cyclizations offer a distinct set of pathways for piperidine synthesis, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule to forge the heterocyclic ring. nih.gov

One approach involves the intramolecular cyclization of linear amino-aldehydes, which can be catalyzed by cobalt(II) complexes. nih.gov This method effectively produces various piperidines, although competitive side reactions can sometimes lead to the formation of linear alkene by-products. nih.gov Another strategy employs photoredox catalysis to generate aryl radicals from linear aryl halide precursors. nih.gov These radicals undergo regioselective cyclization followed by a hydrogen-atom transfer to yield complex spiropiperidines. nih.gov This light-driven method is advantageous as it avoids toxic reagents and precious metals. nih.gov Additionally, radical cyclization of haloalkynes has been developed to produce six-membered N-heterocycles. nih.gov

| Catalyst/Initiator | Substrate Type | Key Features |

| Cobalt(II) Complex | Linear Amino-aldehydes | Good yields for various piperidines; potential for linear alkene byproduct formation. nih.gov |

| Organic Photoredox Catalyst | Linear Aryl Halides | Forms spirocyclic piperidines under mild, light-driven conditions without precious metals. nih.gov |

| Triethylborane | 1,6-Enynes | Involves a complex radical cascade to form polysubstituted alkylidene piperidines. nih.gov |

Ring-closing metathesis (RCM) has become a prominent and powerful tool for the synthesis of unsaturated rings, including the tetrahydropyridine precursors to piperidines. wikipedia.org This reaction utilizes metal catalysts, most commonly based on ruthenium, to facilitate the intramolecular reaction between two terminal alkenes, forming a cycloalkene and releasing volatile ethylene. wikipedia.orgsemanticscholar.org The wide functional group tolerance of modern RCM catalysts makes this method highly versatile. semanticscholar.org

A key application of this strategy is in the asymmetric synthesis of 4-substituted 3-amino-piperidines. acs.org In one reported synthesis, D-serine is used as a chiral starting material to control the absolute stereochemistry. acs.org A diene intermediate is constructed and then subjected to an RCM reaction to form the piperidine ring. Subsequent stereoselective hydrogenation of the resulting allylamine yields the desired trans-(3S)-amino-(4R)-alkyl-piperidines. acs.org This procedure represents a general method for accessing this important class of substituted piperidines. acs.org

Table 1: Key Steps in Asymmetric Synthesis of 4-Substituted 3-Amino-piperidines via RCM

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting Material | Protected D-serine | Establishes initial stereocenter. acs.org |

| 2 | Diene Intermediate Generation | Multi-step synthesis from D-serine | Acyclic precursor for cyclization. acs.org |

| 3 | Ring-Closing Metathesis | Ruthenium-based catalyst (e.g., Grubbs' catalyst) | Formation of the six-membered tetrahydropyridine ring. semanticscholar.orgacs.org |

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is treated with a base to yield a β-keto ester. organicreactions.orgyoutube.com This reaction is a classic and effective method for forming five- and six-membered rings, making it highly applicable to the synthesis of piperidine precursors. youtube.com Specifically, the cyclization of appropriate amino-diesters leads to the formation of piperidinones (keto-piperidines), which can then be further modified to produce the desired piperidinamine derivatives. dtic.mil

The typical synthesis of 4-piperidones, for instance, involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester like methyl acrylate. dtic.mil The resulting diester intermediate then undergoes an intramolecular Dieckmann condensation to form the six-membered ring. dtic.mil Subsequent hydrolysis and decarboxylation of the β-keto ester product yield the corresponding substituted 4-piperidone. dtic.mil This piperidone can then serve as a versatile intermediate for introducing substituents and the amine group at the desired positions. This approach is particularly useful for preparing a variety of substituted piperidine-2,4-diones.

Table 2: Compounds Mentioned in Article

| Compound Name |

|---|

| This compound |

| Piperidine |

| 4-piperidone |

| Piperidine-2,4-dione |

| D-serine |

| Methyl acrylate |

| Tetrahydroquinoline |

| L-glutamic acid |

| trans-(3S)-Amino-(4R)-alkyl-piperidine |

Hydrogenation and Reduction Methodologies

Hydrogenation and reduction reactions are fundamental approaches for the synthesis of piperidines from aromatic pyridine (B92270) precursors. These methods involve the saturation of the pyridine ring to form the corresponding piperidine.

Catalytic hydrogenation is a direct method for the synthesis of piperidines, involving the reaction of a pyridine derivative with hydrogen gas in the presence of a metal catalyst. liverpool.ac.uk While conceptually straightforward, the hydrogenation of the stable aromatic pyridine ring can be challenging. The nitrogen atom in the pyridine can coordinate to the metal catalyst, leading to catalyst poisoning. liverpool.ac.uk Consequently, these reactions often require harsh conditions, such as high pressures and temperatures, and high catalyst loadings. liverpool.ac.uk

Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on carbon (Rh/C). liverpool.ac.uk Recent advancements have focused on developing more robust and selective catalysts that operate under milder conditions and tolerate a wider range of functional groups. For instance, rhodium(III) oxide (Rh₂O₃) has been reported as a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C). liverpool.ac.uk Bimetallic nanoparticles, such as those based on palladium and silver or copper, have also shown increased activity, achieving high conversion and selectivity for piperidine formation under relatively mild conditions (70 atm H₂, 60°C). researchgate.net

The choice of catalyst and reaction conditions is crucial for achieving chemoselectivity, especially when the pyridine substrate contains other reducible functional groups. liverpool.ac.uk An alternative approach to facilitate hydrogenation is the activation of the pyridine ring by forming a pyridinium salt, which is more readily reduced. liverpool.ac.uk Electrocatalytic hydrogenation has also emerged as a sustainable alternative, allowing for the reduction of pyridine at ambient temperature and pressure. nih.gov

Table 1: Selected Catalytic Systems for Pyridine Hydrogenation

| Catalyst | Substrate Type | Conditions | Key Features |

|---|---|---|---|

| Rhodium(III) oxide (Rh₂O₃) | Unprotected pyridines | 5 bar H₂, 40 °C | Mild conditions, broad substrate scope. liverpool.ac.uk |

| Palladium-based bimetallic nanoparticles | Pyridine and derivatives | 70 atm H₂, 60°C | High conversion and selectivity. researchgate.net |

| Carbon-supported rhodium | Pyridine | Ambient T & P | Electrocatalytic, high current efficiency. nih.gov |

Reductive amination is a versatile and widely used method for forming C-N bonds and is a key strategy for synthesizing piperidines from carbonyl precursors. researchgate.netwikipedia.org The reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of piperidine scaffolds, this can be applied in both intramolecular and intermolecular fashions.

An intramolecular approach is common for synthesizing polyhydroxypiperidines, often starting from sugar-derived dicarbonyl compounds. chim.it The "double reductive amination" (DRA) of a dialdehyde, ketoaldehyde, or diketone with an amine source like ammonia is a direct route to the piperidine skeleton. chim.it

For a target like this compound, a plausible synthetic route would involve the reductive amination of a suitably protected 4-butylpiperidine-3-one with an amine source. Various reducing agents can be employed, with the choice depending on the specific substrates and desired selectivity. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). researchgate.netorganic-chemistry.org Catalytic hydrogenation can also be used to reduce the intermediate imine. wikipedia.org The operational simplicity and the wide availability of starting materials make reductive amination a cornerstone in amine synthesis. researchgate.net

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium Borohydride (NaBH₄) | Requires pH control; can reduce aldehydes/ketones. organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Reduces imines faster than ketones/aldehydes; toxic cyanide byproduct. researchgate.net |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imine reduction; does not require strict pH control. researchgate.net |

Transfer hydrogenation offers a convenient and often safer alternative to using high-pressure hydrogen gas. proquest.com In this method, a hydrogen donor molecule, such as formic acid, isopropanol, or a formate salt, transfers hydrogen to the substrate in the presence of a catalyst. proquest.comdicp.ac.cn

This technique has been successfully applied to the reduction of pyridinium salts to form piperidines. Rhodium catalysts, particularly those with a pentamethylcyclopentadienyl (Cp*) ligand, are effective for this transformation using a formic acid/triethylamine (B128534) mixture as the hydrogen source. dicp.ac.cn A notable development in this area is the asymmetric reductive transamination, where a chiral primary amine is introduced into the reaction. This amine not only serves as a nitrogen source but also induces chirality in the final piperidine product through a transamination process, allowing for the synthesis of chiral piperidines with excellent enantioselectivity. dicp.ac.cnresearchgate.net This method avoids the need for a chiral catalyst or hydrogen gas, offering a practical route to valuable chiral building blocks. dicp.ac.cn

Alkylation Reactions for Piperidine Functionalization

Alkylation reactions are a primary tool for introducing substituents onto a pre-existing piperidine ring. This can involve N-alkylation at the nitrogen atom or C-alkylation at a carbon atom of the ring.

Direct C-H functionalization of piperidines, particularly at the α-position to the nitrogen, is a powerful strategy for elaboration. acs.org One approach involves the in situ formation of an iminium ion from the N-alkyl piperidine, which is then intercepted by a nucleophile. acs.org This can be achieved through oxidation, for example, using a sequential process involving the formation of a cyclic tertiary alkylamine N-oxide followed by α-C–H elimination to selectively generate an endocyclic iminium ion. This intermediate can then react with a variety of carbon-based nucleophiles, enabling alkylation, azinylation, and trifluoromethylation. acs.org Tantalum-catalyzed hydroaminoalkylation represents another atom-economic method, reacting N-alkyl piperazines with terminal olefins to yield α-alkylated products. nih.gov

Regioselective alkylation can also be controlled through the use of protecting groups. For instance, an N-protected piperidine can be converted into an ene-carbamate, which can then undergo regioselective α- or γ-alkylation. researchgate.net

Multi-Component Reactions for Piperidine Scaffolds

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. rsc.orgnih.gov MCRs are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular complexity and diversity. researchgate.net

Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. researchgate.net These reactions often proceed through a domino sequence of reactions, such as a Mannich reaction followed by a Michael addition or a Diels-Alder reaction. researchgate.netrsc.org For example, a three-component reaction between a β-ketoester, an aromatic aldehyde, and an aromatic amine can yield polysubstituted piperidines. researchgate.net These reactions can be catalyzed by various agents, including TMSI or saccharin, and often exhibit high diastereoselectivity. researchgate.net The ability to assemble complex piperidine cores in a single step from simple, readily available starting materials makes MCRs a powerful tool for building libraries of compounds for drug discovery. rsc.org

Stereoselective Synthesis of Chiral Piperidinamines

The synthesis of piperidines with defined stereochemistry is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific three-dimensional structure. Several strategies have been developed to achieve stereoselective synthesis of chiral piperidinamines.

One major approach is the asymmetric hydrogenation of pyridine derivatives. This can be achieved using chiral homogeneous metal catalysts. dicp.ac.cn However, this method can be challenging due to potential catalyst poisoning. liverpool.ac.uk An alternative is asymmetric reductive transamination , where a chiral amine is used to induce chirality during the reduction of a pyridinium salt via transfer hydrogenation. dicp.ac.cnresearchgate.net

The use of chiral auxiliaries is another classic and effective strategy. For instance, D-arabinopyranosylamine can be used as a chiral auxiliary to direct the stereoselective synthesis of dehydropiperidinones through a domino Mannich–Michael reaction. researchgate.net Subsequent functionalization of these intermediates allows for the creation of variously substituted chiral piperidines. researchgate.net

Enzymatic resolution provides a method to separate enantiomers from a racemic mixture. For example, a racemic alcohol precursor can be resolved using an enzyme, and the resulting optically active intermediate can then be cyclized, often using a palladium-catalyzed reaction, to form a chiral piperidine with high intramolecular chirality transfer. oup.com

Finally, asymmetric cyclization reactions offer a direct route to chiral piperidine scaffolds. A copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine esters has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.gov This method demonstrates the power of developing novel catalytic systems to control stereochemistry during ring formation. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Palladium on carbon (Pd/C) |

| Platinum oxide (PtO₂) |

| Rhodium on carbon (Rh/C) |

| Rhodium(III) oxide (Rh₂O₃) |

| Sodium borohydride (NaBH₄) |

| Sodium cyanoborohydride (NaBH₃CN) |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) |

| Formic acid |

| Isopropanol |

| Triethylamine |

| D-arabinopyranosylamine |

| TMSI (Trimethylsilyl iodide) |

Diastereoselective Control in Piperidinamine Synthesis

Achieving diastereoselective control is essential when synthesizing molecules with multiple stereocenters, such as 4-substituted-3-aminopiperidines. A variety of strategies have been developed to control the relative stereochemistry of the substituents on the piperidine ring.

One approach involves the diastereoselective addition of a cuprate to an (E)-α,β-unsaturated ester, which can serve as a key step in the synthesis of 4-substituted-3-aminopiperidin-2-ones. nih.gov Another method utilizes a pyridine reduction approach to diastereoselectively access substituted-4-aminopiperidines from pyridine precursors. plu.mx Furthermore, intramolecular Sₙ2' cyclization of α-amino ester enolates can provide piperidine derivatives with adjacent quaternary-tertiary stereocenters with excellent diastereo- and enantioselectivity, leveraging a "memory of chirality" effect. nih.gov

Enzymatic and Biocatalytic Approaches to Chiral Aminopiperidines

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing enantiopure chiral amines. wiley.comnih.gov Enzymes operate under mild conditions and can exhibit exceptional levels of stereoselectivity. mdpi.com

ω-Transaminases (ω-TAs) are particularly valuable for synthesizing chiral amines. wiley.com These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, producing a chiral amine. wiley.combeilstein-journals.org This method has been successfully applied to the synthesis of both enantiomers of 3-amino-1-Boc-piperidine from the corresponding ketone precursor, 1-Boc-3-piperidone, with high yield and enantiomeric excess. beilstein-journals.org Immobilizing the transaminases can enhance their stability and allow for recycling, making the process more economically viable for large-scale production. nih.govbeilstein-journals.org

Besides transaminases, other enzymes like amine dehydrogenases (AmDHs) and oxidases are also employed in chiral amine synthesis. nih.govsemanticscholar.org AmDHs catalyze the reductive amination of ketones using ammonia as the amine source. nih.gov Through protein engineering techniques such as directed evolution, the substrate scope and catalytic efficiency of these enzymes have been significantly improved, enabling the synthesis of complex pharmaceutical intermediates like sitagliptin. nih.govnih.gov

Table 3: Enzymatic Synthesis of Chiral 3-Amino-1-Boc-piperidine

| Enzyme Type | Substrate | Amine Donor | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Immobilized ω-Transaminases (TAs-IMB) | 1-Boc-3-piperidone | Isopropylamine | (R)- or (S)-3-amino-1-Boc-piperidine | >99% | beilstein-journals.org |

Reductive Aminase Applications

Reductive aminases (RedAms) are a class of enzymes that catalyze the asymmetric synthesis of amines from a ketone and an amine donor. This one-step process is highly atom-economical and can generate chiral amines with high enantiomeric excess. While a direct synthesis of this compound using a reductive aminase has not been explicitly detailed in the reviewed literature, the synthesis of analogous 3-aminopiperidine derivatives has been demonstrated.

For instance, the synthesis of (R)-3-aminopiperidine has been achieved from N-protected 3-piperidone using a transaminase, a class of enzyme that can be engineered to perform reductive amination. This enzymatic transformation, followed by a deprotection step, yields the desired chiral aminopiperidine. This chemoenzymatic strategy provides a greener and more efficient alternative to traditional chemical methods.

A general representation of a reductive amination approach to a 4-substituted-3-aminopiperidine is depicted below:

Scheme 1: General Reductive Amination for 4-Substituted-3-aminopiperidine Synthesis

In this proposed scheme, a suitable N-protected 4-butyl-3-oxopiperidine would be subjected to a reductive aminase in the presence of an amine donor to yield the corresponding N-protected this compound. Subsequent deprotection would afford the final product.

Multi-Enzyme Cascade Syntheses

The synthesis of protected 3-aminopiperidine derivatives has been successfully achieved using a multi-enzyme cascade involving a galactose oxidase and an imine reductase (IRED). nih.govacs.orgacs.org In this system, an amino alcohol is first oxidized by the galactose oxidase to an unstable amino aldehyde, which then undergoes intramolecular cyclization to a cyclic imine. This imine is then stereoselectively reduced by the IRED to the corresponding aminopiperidine. While this specific cascade was demonstrated for the synthesis of 3-aminopiperidine from L-ornithinol, it highlights the potential of such systems for the synthesis of more complex analogs like this compound, provided a suitable substituted amino alcohol precursor is available.

A chemo-enzymatic cascade has also been developed for the synthesis of stereo-defined 3- and 3,4-substituted piperidines from activated pyridines. chemrxiv.org This method involves a chemical reduction of the pyridine ring followed by a one-pot amine oxidase/ene imine reductase cascade to yield the desired substituted piperidines with high stereoselectivity.

| Enzyme System | Substrate | Product | Key Advantages |

| Transaminase | N-protected 3-piperidone | (R)-3-aminopiperidine | High enantioselectivity, mild conditions |

| Galactose Oxidase / Imine Reductase | N-Cbz-protected L-ornithinol | L-3-N-Cbz-aminopiperidine | One-pot reaction, avoids isolation of unstable intermediates |

| Amine Oxidase / Ene Imine Reductase | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | High stereoselectivity, chemo-enzymatic approach |

Green Chemistry Principles and Methodologies in Piperidinamine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of piperidinamine synthesis, this translates to the use of environmentally benign solvents, energy-efficient reaction conditions, and sustainable catalysts.

Solvent-Free and Environmentally Benign Reaction Conditions

Solvent-free reactions, or neat reactions, offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. These reactions can lead to higher reaction rates, easier product isolation, and reduced waste.

Multicomponent reactions (MCRs) are particularly well-suited for solvent-free conditions and have been employed for the synthesis of highly functionalized piperidines. rsc.org For instance, the one-pot, five-component synthesis of piperidine derivatives can be achieved in acetic acid, which can act as both a catalyst and a solvent, though in some cases, the reaction can proceed under neat conditions. researchgate.net The synthesis of various heterocyclic compounds, including piperidine derivatives, has been reported under solvent-free conditions, often facilitated by grinding or microwave irradiation.

Microwave-Assisted and Ultrasonic Synthesis

Microwave-assisted and ultrasonic synthesis are energy-efficient techniques that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods.

Microwave-Assisted Synthesis: This technique has been successfully applied to the synthesis of a variety of substituted piperidines. For example, the synthesis of polysubstituted quinolines, which can incorporate a piperidine moiety, has been achieved with good to excellent yields in short reaction times under microwave irradiation. nih.gov The microwave-assisted synthesis of 2,5-piperazinediones, another class of nitrogen-containing heterocycles, has also been reported under solvent-free conditions. researchgate.net

Ultrasonic Synthesis: The use of ultrasound irradiation can promote chemical reactions through acoustic cavitation. This method has been employed for the eco-friendly synthesis of various heterocyclic compounds, including those with a piperidine core. researchgate.netnih.gov For example, the ultrasound-assisted synthesis of piperidinyl-quinoline acylhydrazones has been achieved in excellent yields within minutes. mdpi.com The synthesis of diversely substituted pyrimidines, which can be analogous to piperidines, has also been shown to be more efficient under ultrasonic irradiation compared to conventional methods. nih.gov

| Technique | Substrate Type | Product Type | Typical Conditions | Yields | Reaction Time |

| Microwave-Assisted | Aldehydes, amines, dicarbonyls | Polysubstituted Piperidines | 100-150 °C, 10-30 min | Good to Excellent | Minutes |

| Ultrasonic-Assisted | Aldehydes, amines, hydrazides | Functionalized Piperidines | Room Temp, 40 kHz | Excellent | Minutes |

Catalytic Strategies for Sustainable Production

The development of sustainable catalytic systems is a cornerstone of green chemistry. This includes the use of reusable catalysts, earth-abundant metals, and catalytic hydrogenation processes that minimize waste.

Palladium-Catalyzed Synthesis: Palladium catalysts are versatile tools for the formation of C-N and C-C bonds, and have been used in the modular synthesis of substituted piperazines and related nitrogen heterocycles. chemrxiv.orgnih.govnih.gov These methods often proceed under mild conditions with low catalyst loadings, offering a sustainable route to these compounds.

Catalytic Hydrogenation: The hydrogenation of pyridines is a direct and atom-economical method for the synthesis of piperidines. Recent advances have focused on the development of more sustainable catalysts and milder reaction conditions. For example, iridium(III)-catalyzed ionic hydrogenation allows for the reduction of a broad range of functionalized pyridines to piperidines with high yields and tolerance of sensitive functional groups. chemrxiv.orgchemrxiv.org Furthermore, electrocatalytic hydrogenation of pyridines using a carbon-supported rhodium catalyst offers a highly sustainable route to piperidines at ambient temperature and pressure. acs.orgnih.gov The use of a rhodium oxide catalyst has also been shown to be effective for the hydrogenation of various unprotected pyridines under mild conditions. rsc.org These methods represent a significant step towards the sustainable production of piperidine-containing pharmaceuticals and fine chemicals.

Advanced Spectroscopic and Analytical Characterization of 4 Butylpiperidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy serves as the cornerstone for determining the molecular structure of 4-butylpiperidin-3-amine in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, while nitrogen (¹⁵N) NMR offers direct insight into the electronic environment of the heteroatoms.

One-dimensional NMR spectra provide fundamental information regarding the chemical environment, number, and connectivity of the nuclei within the molecule.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals for the butyl chain, the piperidine (B6355638) ring, and the amine protons. The butyl group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, and overlapping multiplets for the three methylene (CH₂) groups. Protons on the piperidine ring would appear as a series of complex multiplets, with their chemical shifts and coupling constants being highly dependent on their axial or equatorial position within the preferred chair conformation. The protons on carbons adjacent to the nitrogen atom (C2-H and C6-H) are expected to be shifted downfield. The chemical shifts of the N-H protons (from the ring and the amino group) would be variable and dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule, assuming a lack of symmetry. The four carbons of the butyl group would appear in the typical aliphatic region (ca. 10-40 ppm). ycdehongchem.com The carbon atoms of the piperidine ring would be observed further downfield, with the carbons directly bonded to the nitrogen (C2 and C6) appearing around 40-50 ppm. ycdehongchem.com The C3 and C4 carbons, bearing the amino and butyl substituents respectively, would have their chemical shifts significantly influenced by these groups.

¹⁵N NMR: The natural abundance ¹⁵N NMR spectrum would provide direct information about the electronic environment of the two nitrogen atoms. A tertiary aliphatic amine nitrogen, like that in the piperidine ring, and a primary aliphatic amine nitrogen are expected to have distinct chemical shifts. science-and-fun.de These shifts are sensitive to protonation state and solvent, with hydrogen bonding typically causing a prominent deshielding (downfield shift). nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges for substituted piperidines and alkyl chains.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine C2 | 2.8 - 3.2 (m) | 48 - 55 |

| Piperidine C3 | 2.5 - 2.9 (m) | 50 - 58 |

| Piperidine C4 | 1.5 - 1.9 (m) | 35 - 45 |

| Piperidine C5 | 1.3 - 1.8 (m) | 25 - 35 |

| Piperidine C6 | 2.6 - 3.0 (m) | 45 - 52 |

| Butyl C1' | 1.2 - 1.6 (m) | 30 - 38 |

| Butyl C2' | 1.1 - 1.5 (m) | 28 - 34 |

| Butyl C3' | 1.1 - 1.5 (m) | 20 - 26 |

| Butyl C4' | 0.8 - 1.0 (t) | 12 - 16 |

| Piperidine N1-H | Variable (broad) | N/A |

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and for elucidating the compound's stereochemistry and conformation.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the spin-spin coupling network between protons. wikipedia.org Cross-peaks in the COSY spectrum would confirm the connectivity within the butyl chain (H4'↔H3'↔H2'↔H1') and trace the proton sequence around the piperidine ring (e.g., H2↔H3↔H4↔H5↔H6). libretexts.org This is essential for distinguishing the protons on the substituted C3 and C4 carbons from other ring protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space correlations between protons that are in close proximity, providing critical information on the molecule's three-dimensional structure. libretexts.org For this compound, NOESY is vital for determining the relative stereochemistry (cis vs. trans isomers). For instance, observing a cross-peak between the proton at C3 and the proton at C4 would suggest they are on the same face of the ring (cis). Furthermore, correlations between axial and equatorial protons (e.g., 1,3-diaxial interactions) would help to establish the preferred chair conformation of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. HSQC is the primary method for definitively assigning the carbon signals based on the already-established proton assignments.

The choice of NMR solvent can significantly influence the observed chemical shifts and potentially the conformational equilibrium of the molecule.

A change from a non-polar aprotic solvent (e.g., CDCl₃) to a polar, hydrogen-bond-donating or -accepting solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) is expected to have a pronounced effect on the chemical shifts of the N-H protons of both the piperidine ring and the 3-amino group. In polar solvents, these protons would likely engage in hydrogen bonding, leading to significant downfield shifts and, in some cases, signal broadening due to chemical exchange. nih.gov These solvent-induced shifts can be used to identify the labile N-H protons. Moreover, significant changes in the coupling constants of the piperidine ring protons upon solvent change could indicate a shift in the conformational equilibrium between different chair forms.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the structure determined by NMR.

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. emory.edu The molecular ion (M⁺˙) peak for this compound may be observed, but it is often of low abundance for aliphatic amines.

The fragmentation pattern is expected to be dominated by cleavages alpha to the nitrogen atoms, as this stabilizes the resulting cation. msu.edu Key fragmentation pathways would include:

Loss of the butyl group: Cleavage of the C4-C1' bond would result in a fragment corresponding to the loss of a butyl radical (•C₄H₉).

Ring Fragmentation: The piperidine ring itself would undergo characteristic fragmentation, often initiated by α-cleavage next to the ring nitrogen, leading to the formation of various charged fragments.

Cleavage adjacent to the 3-amino group: Fragmentation can also be directed by the primary amine, leading to further characteristic ions.

Table 2: Predicted Key Fragments in the EIMS of this compound

| m/z Value | Identity of Fragment |

|---|---|

| 156 | [M]⁺˙ (Molecular Ion) |

| 141 | [M - CH₃]⁺ |

| 127 | [M - C₂H₅]⁺ |

| 113 | [M - C₃H₇]⁺ |

| 99 | [M - C₄H₉]⁺ |

| 84 | Piperidine ring fragment |

HRESI-MS is a "soft" ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of the analyte. nih.gov For this compound, the spectrum would be dominated by the protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight plus the mass of a proton.

The primary advantage of HRESI-MS is its high resolving power, which allows for the measurement of the ion's mass with very high accuracy (typically to four or five decimal places). researchgate.net This accurate mass measurement enables the unambiguous determination of the elemental composition of the ion. For the [M+H]⁺ ion of this compound, HRESI-MS would confirm the molecular formula as C₉H₂₁N₂ (from the measured mass of the C₉H₂₀N₂ parent molecule), thereby distinguishing it from any other isomeric or isobaric compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands indicative of its primary amine, secondary amine (within the ring), and aliphatic hydrocarbon components. The primary amine (R-NH₂) is expected to show two distinct N-H stretching bands in the region of 3400-3300 cm⁻¹. orgchemboulder.com The N-H bending vibration for the primary amine typically appears around 1650-1580 cm⁻¹. orgchemboulder.com The secondary amine of the piperidine ring will show a single N-H stretching band around 3350-3310 cm⁻¹.

The butyl group and the piperidine ring contribute to the C-H stretching vibrations. Aliphatic C-H stretching bands are typically observed in the 3000-2850 cm⁻¹ region. instanano.com The C-N stretching vibrations for aliphatic amines produce weak to medium bands in the 1250-1020 cm⁻¹ range. orgchemboulder.com A broad band resulting from N-H wagging is also expected for both the primary and secondary amines in the 910-665 cm⁻¹ region. orgchemboulder.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium, Sharp (two bands) |

| 3350-3310 | N-H Stretch | Secondary Amine (Piperidine Ring) | Medium, Sharp (one band) |

| 2960-2850 | C-H Stretch | Butyl Group & Piperidine Ring | Strong |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1470-1450 | C-H Bend | CH₂ and CH₃ groups | Medium |

| 1250-1020 | C-N Stretch | Aliphatic Amines | Weak to Medium |

| 910-665 | N-H Wag | Primary and Secondary Amines | Strong, Broad |

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, offering a complementary perspective to FT-IR spectroscopy. nih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. researchgate.net This makes Raman particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those found in the carbon skeleton of this compound.

Key applications of Raman spectroscopy in the analysis of this compound include:

Structural Fingerprinting: The Raman spectrum provides a unique and detailed "fingerprint" of the molecule, useful for identification and quality control. nih.gov

Analysis of Carbon Skeleton: Vibrations associated with the C-C bonds of the piperidine ring and the butyl chain are often strong in the Raman spectrum. The ring breathing mode of the piperidine skeleton is a characteristic feature. nih.gov

Aqueous Sample Analysis: Water is a weak Raman scatterer, making this technique well-suited for analyzing samples in aqueous solutions without significant interference. bruker.com

The Raman spectrum of this compound would be expected to show strong signals for the C-H stretching and bending modes, as well as for the C-C stretching and deformation modes of the aliphatic structure. The N-H and C-N vibrations would also be present, though their intensities might differ from those in the IR spectrum.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group / Moiety | Expected Intensity |

| 3300-3200 | N-H Stretch | Primary and Secondary Amines | Weak to Medium |

| 2960-2850 | C-H Stretch | Butyl Group & Piperidine Ring | Strong |

| 1470-1440 | C-H Bend | CH₂ and CH₃ groups | Strong |

| 1300-1200 | C-H Wag/Twist | Aliphatic chains | Medium |

| 1100-1000 | C-N Stretch | Aliphatic Amines | Medium |

| 1000-950 | Ring Breathing Mode | Piperidine Ring | Strong |

| 900-800 | C-C Stretch | Carbon Skeleton | Strong |

X-ray Crystallography for Absolute Structure Determination

Single crystal X-ray diffraction (XRD) is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. mdpi.com This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice.

For this compound, a successful single-crystal XRD study would provide precise data on:

Molecular Connectivity and Configuration: Unambiguously confirming the atomic connections and the locations of the butyl and amino substituents on the piperidine ring.

Conformation: Determining the preferred conformation of the piperidine ring, which is typically a chair conformation for substituted piperidines. iucr.org It would also reveal the orientation of the substituents (axial vs. equatorial). For 4-butyl-3-aminopiperidine, the bulky butyl group would be expected to preferentially occupy an equatorial position to minimize steric hindrance.

Bond Lengths and Angles: Providing highly accurate measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice and identifying intermolecular forces such as hydrogen bonds involving the amine groups. researchgate.net

To perform this analysis, a suitable single crystal of this compound or a salt derivative (e.g., hydrochloride) would need to be grown. The crystallographic data obtained would be used to solve and refine the crystal structure.

Table 5: Hypothetical Crystallographic Data for this compound (Note: This is an example table based on typical data for similar organic molecules and does not represent experimentally determined values for this specific compound.)

| Parameter | Example Value |

| Chemical Formula | C₉H₂₀N₂ |

| Formula Weight | 156.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.57 |

| b (Å) | 19.75 |

| c (Å) | 11.39 |

| α (°) | 90 |

| β (°) | 94.38 |

| γ (°) | 90 |

| Volume (ų) | 2148.9 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.21 |

Analysis of Conformational Flexibility and Packing in Solid State

The solid-state structure of piperidine derivatives, including this compound, is critical for understanding their physical properties. The conformational flexibility of the piperidine ring and the intermolecular interactions that govern crystal packing are typically elucidated using single-crystal X-ray diffraction.

While the specific crystal structure for this compound is not detailed in the provided sources, the analysis of analogous substituted piperidines reveals common conformational and packing motifs. The piperidine ring is not planar and most commonly adopts a stable chair conformation. researchgate.netiucr.org However, depending on the nature and position of the substituents, other conformations such as a distorted boat or twist-boat conformation can also be observed. iucr.orgtandfonline.com For instance, in N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, the piperidine ring is found in a distorted boat conformation. iucr.org The conformation is also influenced by the hybridization state of the carbon atom alpha to the piperidinic nitrogen; a Csp³ atom tends to favor the chair conformer, whereas a Csp² atom can distort the ring toward a half-chair conformation. nih.gov

Table 1: Common Conformations and Interactions in Substituted Piperidines

| Feature | Description | Examples |

|---|---|---|

| Ring Conformation | The six-membered piperidine ring typically adopts a non-planar conformation to minimize steric strain. | Chair researchgate.netiucr.org, Distorted Boat iucr.org, Half-Chair nih.gov |

| Substituent Orientation | Groups attached to the ring can be in axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. | Phenyl groups in axial and equatorial orientations tandfonline.com |

| Intermolecular Forces | Weak non-covalent interactions that hold the molecules together in the crystal lattice. | C-H···O hydrogen bonds, C-H···π interactions researchgate.netiucr.org |

| Analytical Technique | The primary method for determining solid-state structure. | Single-Crystal X-ray Diffraction rsc.orgmdpi.com |

Chromatographic Techniques for Separation and Detection

Chromatography is an essential tool for the separation, identification, and quantification of this compound from various matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, often requiring specific method development to achieve optimal results.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for analyzing non-volatile or thermally unstable compounds like this compound. biosynce.com Method development focuses on selecting the appropriate column, mobile phase, and detector to achieve the desired separation and sensitivity.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of piperidine derivatives. nih.gov However, simple aliphatic amines like this compound lack a significant chromophore, which makes their detection by UV-Vis spectrophotometry challenging at standard wavelengths. sigmaaldrich.comsigmaaldrich.com

To overcome this, analysis can be performed at very low wavelengths (e.g., ~195 nm), though this can suffer from interference from mobile phase components and other impurities. chromforum.org A more robust and common strategy is pre-column derivatization, where the amine is reacted with a reagent that attaches a strongly UV-absorbing group to the molecule. For example, piperidine has been successfully analyzed by RP-HPLC after derivatization with 4-toluenesulfonyl chloride. researcher.lifenih.gov The resulting sulfonamide is then readily detected by a UV detector.

A typical RP-HPLC setup for a derivatized piperidine compound would involve:

Column : A C18 stationary phase (e.g., Inertsil C18, 250 x 4.6 mm). nih.gov

Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (often with an acid modifier like phosphoric or formic acid) and an organic solvent such as acetonitrile or methanol. nih.govnih.govsielc.com

Detector : A UV-Vis detector set to the absorbance maximum of the derivatized analyte. nih.gov

Table 2: Example RP-HPLC Conditions for Derivatized Piperidine

| Parameter | Condition | Reference |

|---|---|---|

| Analyte | Piperidine (derivatized) | nih.gov |

| Derivatizing Agent | 4-Toluene Sulfonyl Chloride | nih.gov |

| Column | Inertsil C18 (250 × 4.6mm) | nih.gov |

| Mobile Phase | Water (0.1% Phosphoric Acid) : Acetonitrile (32:68, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Temperature | 30°C | nih.gov |

| Detection | UV-Vis | nih.gov |

Electrochemical Detection (ECD) in HPLC

Electrochemical detection offers a highly sensitive and selective alternative for compounds that can be oxidized or reduced. mdpi.commdpi.com While this compound is not inherently electroactive, it can be analyzed by HPLC-ECD following derivatization with an electroactive tag. mdpi.comnih.gov

A method was developed for primary aliphatic amines using 2,5-dihydroxybenzaldehyde as a derivatizing agent. nih.govresearchgate.net The resulting Schiff base is electroactive and can be detected at a porous graphite or glassy carbon electrode. mdpi.comnih.gov The method is sensitive and selective, with the oxidation potential set to a value (e.g., +0.5 V to +0.7 V) where potential interferences from the sample matrix are minimized. nih.govresearchgate.net This approach is suitable for trace analysis in complex environmental or biological samples. nih.gov

To enhance the sensitivity and selectivity of HPLC analysis for primary amines, various pre-column derivatization strategies are employed. thermofisher.com These methods introduce a chromophore or fluorophore onto the analyte molecule. thermofisher.com

o-Phthalaldehyde (B127526) (OPA) Derivatization : OPA is a widely used reagent that reacts rapidly with primary amines, such as the 3-amino group of this compound, in the presence of a thiol (e.g., 3-mercaptopropionic acid). thermofisher.comnih.gov This reaction, typically performed at room temperature under basic conditions, yields a highly fluorescent and UV-absorbing isoindole derivative. researchgate.net The resulting derivative can be easily separated by RP-HPLC and detected with high sensitivity using a fluorescence or UV detector. nih.gov A key consideration is the stability of the OPA derivatives, which can be influenced by the reagent composition and reaction time. researchgate.netnih.gov

Anthraquinone-Tagging : Anthraquinone-2-carbonyl chloride is another effective derivatization reagent for amines. nih.govnih.govresearchgate.net It reacts with the primary amine to form a stable, colored derivative. This allows for sensitive detection using HPLC with UV-Vis. nih.gov A more advanced detection method involves coupling HPLC with online UV irradiation and chemiluminescence (CL) detection. nih.govresearchgate.net The separated anthraquinone-tagged amine is irradiated with UV light, which causes the quinone moiety to generate reactive oxygen species (ROS). These ROS then react with luminol in a post-column reaction to produce chemiluminescence, which is measured by the detector, providing very high sensitivity. nih.govresearchgate.net

Table 3: Comparison of Derivatization Reagents for Primary Amines

| Reagent | Reaction Partner | Product | Detection Method | Advantages |

|---|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amine + Thiol | Isoindole derivative | Fluorescence, UV-Vis | Rapid reaction, high sensitivity thermofisher.com |

| Anthraquinone-2-carbonyl chloride | Primary Amine | Anthraquinone amide | UV-Vis, Chemiluminescence (CL) | Stable derivative, very high sensitivity with CL detection nih.govresearchgate.net |

| 4-Toluene Sulfonyl Chloride | Primary/Secondary Amine | Sulfonamide | UV-Vis | Forms stable derivatives suitable for routine analysis researcher.life |

| 2,5-Dihydroxybenzaldehyde | Primary Amine | Schiff Base | Electrochemical (ECD) | Provides electroactive derivative for high selectivity nih.govresearchgate.net |

Gas Chromatography (GC) for Volatile Amine Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. google.com Piperidine and its derivatives are amenable to GC analysis. biosynce.comiaea.org For determining trace levels of piperidine as a residual solvent or impurity in a sample matrix, headspace gas chromatography (HS-GC) is often the method of choice. chromforum.org

In HS-GC, the sample is placed in a sealed vial and heated, allowing volatile analytes like this compound to partition into the gas phase (headspace) above the sample. An aliquot of this headspace is then injected into the GC system. This technique minimizes the introduction of non-volatile matrix components onto the GC column.

A typical GC method for piperidine would utilize a column with a polar stationary phase, often treated with a base like potassium hydroxide (KOH) to reduce peak tailing, which is a common issue with amines. iaea.org A flame ionization detector (FID) is commonly used for quantification. In some cases, derivatization may be employed to improve the chromatographic behavior of the amine or to introduce a more readily detectable functional group for use with other detectors, such as a mass spectrometer (MS). chemrxiv.org

The comprehensive characterization of this compound, a substituted piperidine derivative, necessitates the use of advanced analytical techniques capable of providing high selectivity and sensitivity. Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, and when coupled with specific detectors, it offers robust methods for quantification and identification.

Gas Chromatographic Methods

Gas chromatography is particularly well-suited for the analysis of amines; however, the inherent basicity and polarity of these compounds can lead to challenges such as peak tailing and adsorption onto the analytical column. labrulez.com Proper column selection and deactivation, often by adding a base to the packing material, are crucial for achieving good chromatographic performance. labrulez.com

Gas Chromatography with Nitrogen-Phosphorus Detection (NPD) is a highly selective technique used for the analysis of organic compounds containing nitrogen or phosphorus. The NPD offers exceptional sensitivity for these target compounds while exhibiting low sensitivity to hydrocarbons, making it an ideal choice for detecting nitrogenous compounds like this compound in complex matrices. The detector operates by heating a rubidium or cesium bead in a plasma, which selectively ionizes nitrogen- and phosphorus-containing compounds that elute from the GC column.

The analysis of this compound by GC-NPD would involve optimizing several parameters to achieve efficient separation and sensitive detection. A mid-polarity capillary column, often with a basic deactivation treatment to prevent peak tailing associated with amines, would be appropriate. labrulez.com The high selectivity of the NPD minimizes the need for extensive sample cleanup, as the detector provides a significant response only to compounds containing nitrogen or phosphorus. osti.gov While specific experimental data for this compound is not extensively published, typical parameters for the analysis of similar amine compounds can be proposed.

Table 1: Illustrative GC-NPD Operating Conditions for Amine Analysis

| Parameter | Value |

|---|---|

| GC System | Agilent 8890 GC or equivalent |

| Column | Capillary column suitable for amines (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | 300 °C |

| Bead Voltage | Set according to manufacturer's optimum for nitrogen selectivity |

| Makeup Gas | Helium, 25 mL/min |

| H₂ Flow | 3.0 mL/min |

| Air Flow | 60 mL/min |

This method would provide high sensitivity for this compound, with detection limits typically in the low picogram (pg) range. The retention time under these conditions would be specific to the compound, allowing for its quantification in various samples.

Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds in solid or liquid samples without the need for complex extraction procedures. nih.govnih.govrsc.org This method is particularly suitable for the analysis of amines, which are often sufficiently volatile for headspace sampling. oup.combohrium.com The technique involves placing the sample in a sealed vial, heating it to allow volatile analytes to partition into the gas phase (headspace) above the sample, and then injecting a portion of this gas into the GC/MS system.

For the analysis of this compound, sample preparation is critical. Amines can exist as salts, which are non-volatile. To ensure the amine is in its volatile free-base form, the sample matrix is typically made alkaline, for instance, by adding a sodium hydroxide solution. oup.com This shifts the equilibrium towards the free amine, increasing its concentration in the headspace and thus enhancing the sensitivity of the method. bohrium.com

The GC separates the components of the headspace vapor, and the Mass Spectrometer detects and helps identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns. Electron Ionization (EI) at a standard energy of 70 eV would cause this compound to fragment in a predictable manner, yielding a unique mass spectrum that serves as a chemical fingerprint for identification.

Table 2: Predicted Mass Fragments for this compound (C₉H₂₀N₂) by GC/MS

| m/z (Mass/Charge) | Possible Fragment Identity | Notes |

|---|---|---|

| 156 | [M]⁺ (Molecular Ion) | Represents the intact molecule with one electron removed. |

| 141 | [M-CH₃]⁺ | Loss of a methyl group. |

| 113 | [M-C₃H₇]⁺ | Loss of a propyl radical from the butyl chain. |

| 99 | [M-C₄H₉]⁺ | Loss of the butyl group (alpha-cleavage). A likely prominent peak. |

| 84 | Piperidine ring fragment | Cleavage of both substituents from the piperidine ring. |

| 70 | [C₄H₈N]⁺ | Fragmentation of the piperidine ring itself. |

The combination of retention time from the GC and the unique fragmentation pattern from the MS provides a very high degree of confidence in the identification and quantification of this compound. This technique is valuable for determining its presence in various matrices, such as in pharmaceutical preparations or environmental samples. rsc.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Helium |

| Hydrogen |

| Nitrogen |

| Phosphorus |

Computational Chemistry and Theoretical Studies of 4 Butylpiperidin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is widely applied in chemistry and materials science to predict molecular properties. For 4-Butylpiperidin-3-amine, DFT calculations can elucidate its geometry, stability, and reactivity.

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest-energy arrangement of atoms is determined. For piperidine (B6355638) derivatives, the six-membered ring typically adopts a chair conformation as its most stable structure to minimize angular and torsional strain. semanticscholar.org In the case of this compound, several stereoisomers are possible depending on the relative orientations (axial or equatorial) of the butyl and amine groups.

DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can be used to optimize the geometry of these different conformers. mdpi.comresearchgate.net The calculations would likely predict that the most stable conformer is the one where the bulky butyl group at the C4 position occupies an equatorial position to avoid steric hindrance with the rest of the ring. The amine group at C3 could be either equatorial or axial, leading to two primary low-energy chair conformers: cis (3-amino group axial, 4-butyl group equatorial) and trans (3-amino group equatorial, 4-butyl group equatorial).

The relative energies of these conformers can be calculated to determine their population at equilibrium. The trans conformer, with both substituents in the more spacious equatorial positions, is generally expected to be the global minimum energy structure. The energy difference between conformers provides insight into the flexibility of the molecule.

Table 1: Illustrative Calculated Relative Energies for this compound Conformers

| Conformer | 3-Amine Position | 4-Butyl Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair 1 (trans) | Equatorial | Equatorial | 0.00 |

| Chair 2 (cis) | Axial | Equatorial | 1.5 - 2.5 |

| Chair 3 | Equatorial | Axial | > 5.0 |

| Chair 4 | Axial | Axial | > 6.0 |

| Twist-Boat | - | - | 4.0 - 6.0 |

Note: These are hypothetical values based on typical energy differences for substituted piperidines and serve to illustrate the expected outcomes of DFT calculations.

DFT calculations are a reliable tool for predicting spectroscopic properties, which is invaluable for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netrsc.org

For this compound, theoretical chemical shifts would be calculated for each stable conformer. The predicted shifts are then typically averaged based on the Boltzmann distribution of the conformers' energies to obtain the values that would be observed experimentally at a given temperature. researchgate.net These predictions can help in assigning the signals in an experimental spectrum to specific protons and carbons in the molecule and can confirm the dominant conformation in solution.

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for the trans-Conformer

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| C2 | 48.5 | 2.95 (ax), 2.50 (eq) |

| C3 | 55.2 | 3.10 |

| C4 | 40.1 | 1.85 |

| C5 | 29.8 | 1.70 (ax), 1.45 (eq) |

| C6 | 46.3 | 3.05 (ax), 2.60 (eq) |

| Butyl-C1' | 35.4 | 1.30 |

| Butyl-C2' | 28.9 | 1.35 |

| Butyl-C3' | 22.7 | 1.35 |

| Butyl-C4' | 14.1 | 0.90 |

| N1-H | - | 1.50 |

| N3-H₂ | - | 1.80 |

Note: These are hypothetical values based on typical chemical shifts for substituted piperidines and serve as an example of data generated from DFT-GIAO calculations. rsc.orgbris.ac.uknih.gov

DFT can be used to study the reactivity of this compound, including its behavior upon protonation, which is crucial for understanding its interactions in biological systems and its fragmentation in mass spectrometry. researchgate.net The calculations can identify the most likely sites for protonation by comparing the energies of the molecule after adding a proton to different basic sites. For this compound, the two nitrogen atoms are the primary candidates. The piperidine ring nitrogen (N1) is generally more basic than the primary amine (N3) due to the electron-donating nature of the alkyl groups, making it the preferred site of protonation. nih.govnih.gov

Furthermore, computational studies can model the fragmentation pathways of the protonated molecule. osu.edu By calculating the energies of various transition states and intermediates, a potential energy surface for the dissociation process can be mapped out. This analysis can predict the major fragment ions that would be observed in a collision-induced dissociation (CID) mass spectrum, providing insights into the molecule's structural connectivity. For instance, a common fragmentation pathway for protonated piperidines involves the opening of the ring structure. researchgate.net

Conformational Analysis through Molecular Modeling

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and dynamics, to study the conformational landscape of flexible molecules like this compound.

As a substituted piperidine, this compound can exist in various conformations. The piperidine ring can adopt chair, boat, and twist-boat forms. ias.ac.inresearchgate.net For each of these, the butyl and amine substituents can be in either axial or equatorial positions. While DFT is used for high-accuracy calculations on a few key structures, molecular mechanics force fields provide a faster method to explore a wider range of possible conformations.

A systematic conformational search can identify all low-energy minima on the potential energy surface. The results are often visualized as an energy landscape, plotting the energy as a function of key dihedral angles that define the molecule's shape. As previously noted, the most stable conformations are expected to be chair forms with the bulky butyl group in an equatorial orientation to minimize 1,3-diaxial interactions. rsc.orgnih.gov The relative stability of the cis (axial amine) versus trans (equatorial amine) conformers is governed by a balance of steric and electronic effects. nih.gov

The surrounding environment can significantly influence the conformational preferences of a molecule. researchgate.net Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. researchgate.netnih.gov

For this compound, the polarity of the solvent can alter the relative energies of its conformers. researchgate.net In polar solvents, conformations with a larger dipole moment may be preferentially stabilized. Furthermore, specific hydrogen bonding interactions between the amine groups and protic solvent molecules can influence the conformational equilibrium. For example, a solvent might stabilize a conformer where the amine group is more accessible for hydrogen bonding. These calculations are crucial for correlating computational predictions with experimental results obtained in solution. nih.gov

Quantum Chemical Studies of Reaction Mechanisms and Intermediates

There are no available quantum chemical studies that specifically detail the reaction mechanisms and intermediates involving this compound. Computational research, which would typically employ methods such as Density Functional Theory (DFT) or other ab initio calculations to elucidate reaction pathways, transition states, and the stability of intermediates for this compound, has not been published.

Molecular Dynamics Simulations and Ligand Docking Studies

Similarly, there is no specific information available from molecular dynamics (MD) simulations or ligand docking studies for this compound. Such studies would provide insight into the conformational landscape of the molecule, its interactions with biological macromolecules, and its potential binding modes within receptor active sites. The absence of this research means that the dynamic behavior and specific intermolecular interactions of this compound have not been computationally modeled or predicted.

Reactivity and Derivatization Strategies of 4 Butylpiperidin 3 Amine As a Synthetic Building Block

Chemical Transformations of the Piperidine (B6355638) Ring and Amine Functionality

The reactivity of 4-Butylpiperidin-3-amine is characterized by the distinct properties of its two amine functionalities. The exocyclic primary amine is generally more nucleophilic and less sterically hindered compared to the endocyclic secondary amine of the piperidine ring. This difference allows for selective transformations under controlled conditions.

Common chemical transformations include:

N-Acylation: The primary amine readily reacts with acylating agents like acyl chlorides or anhydrides to form amides. masterorganicchemistry.com This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. fishersci.co.uk

N-Alkylation: Both amine groups can undergo alkylation with alkyl halides. However, the primary amine is typically more reactive. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. msu.edu

Sulfonamide Formation: The primary amine can react with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base to yield stable sulfonamides. This reaction forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. msu.edu

Reactions of the Piperidine Ring: The secondary amine within the piperidine ring can also undergo acylation, alkylation, and other functionalizations, often after protection of the more reactive primary amine. The ring itself is generally stable, but its nitrogen can be used as a nucleophile in various coupling reactions to form more complex structures. nih.gov

Derivatization for Analytical and Synthetic Purposes

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific purpose, such as enhanced detection in analytical methods or for use in subsequent synthetic steps.

Amide Formation: The synthesis of amides from this compound is a cornerstone of its derivatization. This transformation is typically achieved through nucleophilic acyl substitution. Common methods include:

Reaction with Acyl Halides or Anhydrides: These highly reactive reagents readily acylate the primary amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the generated acid (e.g., HCl). masterorganicchemistry.com

Peptide Coupling Reagents: For more sensitive substrates or when starting from a carboxylic acid, coupling reagents are employed to activate the acid. These reagents form a highly reactive intermediate, such as an active ester or an O-acylisourea, which is then attacked by the amine. masterorganicchemistry.comfishersci.co.uk This approach is widely used in peptide synthesis and is known for its mild conditions and high yields. fishersci.co.uk

Carbamate Formation: Carbamates are functional groups with the structure R₂N(C=O)OR' and are often used as protecting groups for amines in multi-step syntheses. wikipedia.org They can be formed through several routes:

Reaction with Chloroformates: Amines react with chloroformates (e.g., benzyl (B1604629) chloroformate, ethyl chloroformate) to yield carbamates. wikipedia.org

Reaction with Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent is widely used to install the tert-butyloxycarbonyl (Boc) protecting group onto an amine.

Curtius Rearrangement: Carbamates can be formed from isocyanates, which are intermediates in the Curtius rearrangement of acyl azides. Trapping the isocyanate with an alcohol yields the desired carbamate. wikipedia.orgnih.gov

| Transformation | Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|---|

| Amide Formation | Acyl Halides/Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Aprotic solvent, base (e.g., pyridine, triethylamine) |

| Coupling Reagents | DCC, EDC, HATU, HOBt | Carboxylic acid, coupling agent, base (e.g., DIEA), aprotic solvent (e.g., DMF, DCM) | |

| Carbamate Formation | Chloroformates | Benzyl chloroformate (CbzCl), Ethyl chloroformate | Base (e.g., NaOH, Na₂CO₃), often in a biphasic system |

| Carbonates/Dicarbonates | Di-tert-butyl dicarbonate (Boc₂O), Diphenyl carbonate | Aprotic solvent, often with a base or catalyst |

For analytical purposes, such as quantification by High-Performance Liquid Chromatography (HPLC), it is often necessary to derivatize amines that lack a strong chromophore (a part of a molecule that absorbs UV-Visible light). nih.govresearchgate.net This is achieved by reacting the amine with a tagging reagent that introduces a chromophoric or fluorophoric group.

Sulfonylation: Reagents like para-toluenesulfonyl chloride (PTSC) react with the primary amine to form a sulfonamide. nih.gov The introduced tosyl group has significant UV absorbance, allowing for sensitive detection by HPLC-UV. researchgate.net This pre-column derivatization is a validated technique for the analysis of non-chromophoric amines. nih.gov

Dansylation: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is another widely used reagent that reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives, enabling detection at very low concentrations. nih.gov

Other Reagents: A variety of other reagents, including o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and Dabsyl-Cl, are used to derivatize amines for enhanced analytical detection, each offering different advantages in terms of reactivity, stability, and detection properties. nih.gov